Technical Guide: (3-Chloro-5-methylphenyl)boronic acid
Technical Guide: (3-Chloro-5-methylphenyl)boronic acid
CAS Number: 913836-14-3
This technical guide provides an in-depth overview of (3-Chloro-5-methylphenyl)boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, detailed synthesis and application protocols, and its role in the development of targeted therapeutics.
Chemical and Physical Properties
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 913836-14-3 | |
| Molecular Formula | C₇H₈BClO₂ | |
| Molecular Weight | 170.40 g/mol | |
| Appearance | White to off-white solid/powder | [1] |
Table 2: Physical Properties (with reference to analogous compounds)
| Property | Value | Notes |
| Melting Point | Not specified | 3-Chlorophenylboronic acid melts at 185-189 °C[2]. 3-Methylphenylboronic acid melts at 160-162 °C[3]. 3-Fluoro-5-methylphenylboronic acid melts at 222 °C[4]. |
| Boiling Point | Not specified | Data not available. |
| Solubility | Not specified | Generally soluble in organic solvents like methanol, ethanol, and DMSO. |
Table 3: Spectroscopic Data (Conceptual - based on analogous compounds)
| Spectrum | Key Features |
| ¹H NMR | Aromatic protons (3H, multiplet), methyl protons (3H, singlet), boronic acid protons (2H, broad singlet). The aromatic region would show a characteristic splitting pattern for a 1,3,5-trisubstituted benzene ring. |
| ¹³C NMR | Aromatic carbons (6 signals), methyl carbon (1 signal). The carbon attached to boron would show a characteristic chemical shift. |
| IR (Infrared) | O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2900-3000 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), B-O stretching (~1350 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹). |
| Mass Spec. | Molecular ion peak (M+) corresponding to the molecular weight. Isotopic pattern characteristic of a molecule containing chlorine. |
Synthesis Protocols
The synthesis of (3-Chloro-5-methylphenyl)boronic acid is typically achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup. A detailed experimental protocol based on established methods for analogous compounds is provided below.
Synthesis from 1-Bromo-3-chloro-5-methylbenzene
This protocol describes the formation of the Grignard reagent from 1-bromo-3-chloro-5-methylbenzene, followed by its reaction with triisopropyl borate.
Experimental Workflow:
Methodology:
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Preparation of the Grignard Reagent:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine and a few milliliters of anhydrous tetrahydrofuran (THF).
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Slowly add a solution of 1-bromo-3-chloro-5-methylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
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Once the reaction starts, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Borylation:
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In a separate flame-dried flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula, maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis and Isolation:
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Cool the reaction mixture in an ice bath and quench by the slow addition of 1M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
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Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (3-Chloro-5-methylphenyl)boronic acid.
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Applications in Drug Discovery
(3-Chloro-5-methylphenyl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules, including inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation.
Role as a Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases. Small molecule inhibitors that target specific kinases are a major focus of modern drug discovery. The (3-chloro-5-methylphenyl) moiety can be incorporated into potential kinase inhibitors to occupy specific hydrophobic pockets in the enzyme's active site, thereby enhancing potency and selectivity.
Potential Signaling Pathway Target: p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Overactivation of this pathway is implicated in inflammatory diseases and cancer. Several p38 MAPK inhibitors have been developed, and the synthesis of many of these involves Suzuki-Miyaura coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of (3-Chloro-5-methylphenyl)boronic acid with a generic aryl bromide.
Reaction Scheme:
Ar-Br + (3-Chloro-5-methylphenyl)B(OH)₂ --[Pd catalyst, base, solvent]--> Ar-(3-Chloro-5-methylphenyl)
Methodology:
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Reaction Setup:
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To a dry reaction vessel, add the aryl bromide (1.0 equivalent), (3-Chloro-5-methylphenyl)boronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
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Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Reaction Execution:
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Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
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Heat the reaction mixture to 80-100 °C with stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.
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Safety Information
(3-Chloro-5-methylphenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. The GHS hazard classifications for analogous compounds suggest that it may cause skin, eye, and respiratory irritation.
Table 4: GHS Hazard Information (based on analogous compounds)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Handling and Storage:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Avoid breathing dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
(3-Chloro-5-methylphenyl)boronic acid is a versatile and valuable reagent in organic synthesis, particularly for the construction of complex molecules in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of biaryl and heteroaryl compounds, which are key components of many targeted therapeutics, including kinase inhibitors. Proper handling and storage are essential to ensure safety and maintain the integrity of this compound. This guide provides a comprehensive overview to support its effective use in research and development.
